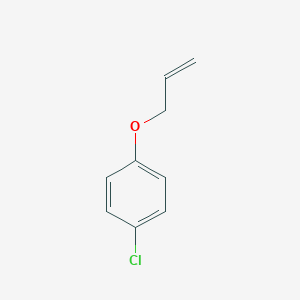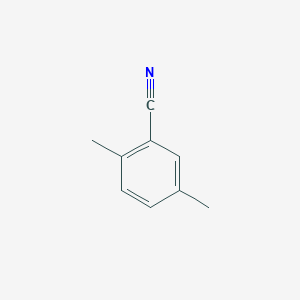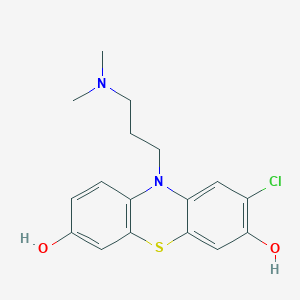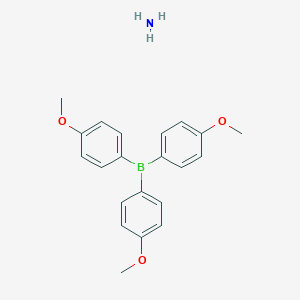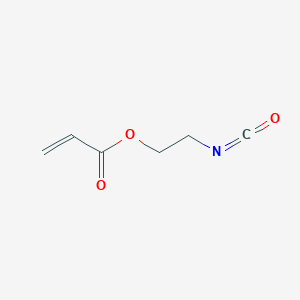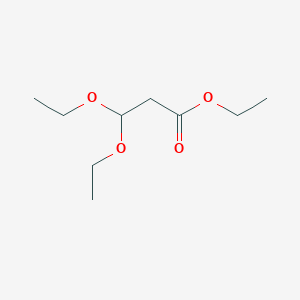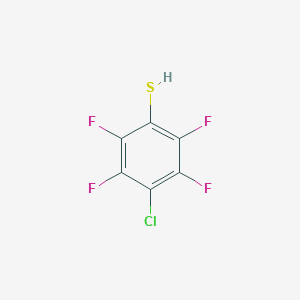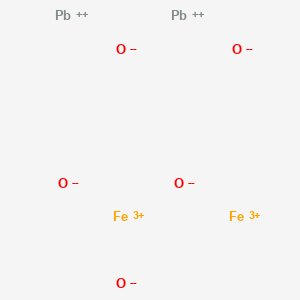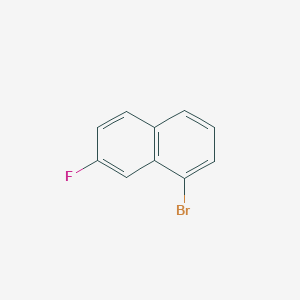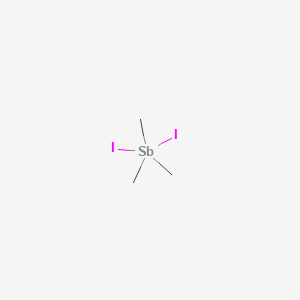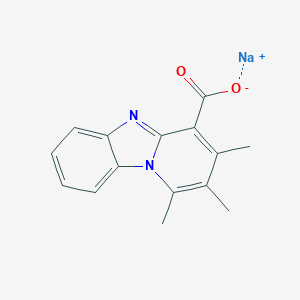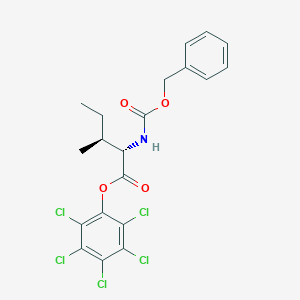
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate (PCI) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. PCI is a derivative of isoleucine, an essential amino acid, and is synthesized using a specific method.
Mecanismo De Acción
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate works by selectively targeting cancer cells and inhibiting their growth. It does this by blocking the activity of enzymes that are involved in the synthesis of DNA, which is essential for cell division. This results in the death of cancer cells, while leaving healthy cells unharmed.
Efectos Bioquímicos Y Fisiológicos
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been found to have minimal toxicity and is well-tolerated in animal models. Studies have shown that it has a high bioavailability and is rapidly absorbed into the bloodstream. Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has also been found to have a long half-life, which makes it suitable for sustained drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate in lab experiments is its high specificity for cancer cells. This makes it an ideal candidate for targeted drug delivery. However, the synthesis method of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate is complex and requires specialized equipment and expertise. This can make it challenging to produce large quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for research on Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate. One area of interest is in the development of new prodrugs based on the structure of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate. These prodrugs could be designed to target other types of cancer cells or to deliver other types of drugs. Another area of interest is in the use of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate as a tool for studying the mechanisms of cancer cell growth and division. Finally, there is potential for the use of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate in combination with other drugs or therapies to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method is complex but has been optimized over the years to increase the yield and purity of the compound. Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been found to have minimal toxicity and is well-tolerated in animal models. Its high specificity for cancer cells makes it an ideal candidate for targeted drug delivery. There are several future directions for research on Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate, including the development of new prodrugs and the use of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate in combination with other drugs or therapies.
Métodos De Síntesis
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate is synthesized using a multi-step process that involves the protection of the amino and carboxyl groups of isoleucine, followed by the addition of the perchlorophenyl group. The final step involves the removal of the protective groups, resulting in the formation of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate. The synthesis method of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been optimized over the years to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been found to have potential applications in various areas of scientific research. One of the main areas of interest is in the field of drug delivery. Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been used as a prodrug, where it is converted into the active drug molecule after administration. This approach has been found to increase the efficacy and specificity of drugs, while reducing their toxicity.
Propiedades
Número CAS |
13673-53-5 |
|---|---|
Nombre del producto |
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate |
Fórmula molecular |
C20H18Cl5NO4 |
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) (2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H18Cl5NO4/c1-3-10(2)17(26-20(28)29-9-11-7-5-4-6-8-11)19(27)30-18-15(24)13(22)12(21)14(23)16(18)25/h4-8,10,17H,3,9H2,1-2H3,(H,26,28)/t10-,17-/m0/s1 |
Clave InChI |
PPNLLOVLDBYAFE-BTDLBPIBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CCC(C)C(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CCC(C)C(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Otros números CAS |
13673-53-5 |
Sinónimos |
perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



